molecular formula C9H12F2O3 B2767275 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one CAS No. 2225142-43-6

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one

Cat. No.: B2767275
CAS No.: 2225142-43-6
M. Wt: 206.189
InChI Key: TXZJPVNETOOWJF-UHFFFAOYSA-N
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Description

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one is a fluorinated spirocyclic ketone featuring a 1,4-dioxolane ring fused to a cyclohexanone moiety via a spiro junction at position 7. The fluorine atoms at positions 9 introduce significant electronegativity, altering reactivity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name

8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZJPVNETOOWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1=O)(F)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a fluorinated ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve scaling up the laboratory procedures with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Fluorination and Deoxyfluorination

The introduction of fluorine atoms into the spirocyclic framework is a critical synthetic step. While direct data for 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one is limited, analogous fluorination reactions using (diethylamino)sulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) on similar ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) provide insights:

Reaction ConditionsYieldKey ObservationsSource
DAST, CH₂Cl₂, 10–25°C, 12 h91%Produces 8,8-difluoro derivative; high purity (99.3%) via GC and HNMR
Morph-DAST, CH₂Cl₂, 0–20°C, 72 h73%Requires KMnO₄ workup; yields crystalline product
N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate, CH₂Cl₂, 20°C45%Lower yield due to competing side reactions

These conditions suggest that fluorination at the ketone position is efficient but sensitive to reagent choice and workup procedures.

Ketone Functionalization

The ketone moiety in this compound participates in classic carbonyl reactions:

Reduction

  • Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-ol.

  • Catalytic hydrogenation (H₂/Pd-C) may further saturate the spirocyclic ring if steric constraints permit.

Nucleophilic Addition

  • Grignard reagents (e.g., CH₃MgBr) add to the ketone, generating tertiary alcohols. The fluorine substituents may sterically hinder addition, requiring elevated temperatures.

Condensation Reactions

  • Wittig reactions with stabilized ylides yield α,β-unsaturated ketones.

  • Hydrazine derivatives form hydrazones, useful for further transformations like the Shapiro reaction.

Ring-Opening Reactions

The dioxolane ring is susceptible to acid- or base-catalyzed cleavage:

ConditionsProductNotes
HCl (aq), reflux9,9-difluoroundecane-1,4,8-trioneAcidic hydrolysis regenerates diketones
BF₃·Et₂O, CH₂Cl₂Fluoroalkyl diolLewis acids facilitate selective ring opening

Oxidation and Stability

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the ketone to a carboxylic acid, though over-oxidation risks ring degradation.

  • Thermal Stability : Sublimation observed in related spirocyclic ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) at 70–73°C under reduced pressure .

Comparative Reactivity

The fluorine atoms at C9 significantly alter electronic and steric properties compared to non-fluorinated analogs:

Property9,9-Difluoro DerivativeNon-Fluorinated Analog
Ketone Reactivity Reduced due to electron withdrawalHigher nucleophilic susceptibility
Ring Stability Enhanced resistance to hydrolysisMore prone to acid-catalyzed cleavage

Challenges and Considerations

  • Moisture Sensitivity : Requires anhydrous conditions during reactions to prevent hydrolysis .

  • Byproduct Formation : Competing elimination (e.g., 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene) occurs in fluorination reactions, necessitating careful purification .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity
Research indicates that compounds similar to 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one exhibit antiviral and anticancer properties. The unique structural features allow for interactions with biological targets that can inhibit viral replication or cancer cell proliferation. For instance, studies have shown that dioxaspiro compounds can disrupt cellular pathways essential for tumor growth .

Drug Design
The compound serves as a scaffold in drug design due to its ability to mimic natural substrates in biological systems. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, enhancing their efficacy and bioavailability .

Materials Science

Polymer Synthesis
In materials science, this compound can be used as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid spirocyclic structure .

Coatings and Adhesives
The compound's chemical stability and resistance to degradation make it suitable for use in coatings and adhesives. Its fluorinated nature imparts water-repellent properties, making it valuable in applications requiring durability under harsh conditions .

Organic Synthesis

Building Block for Complex Molecules
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, enabling chemists to create a variety of compounds with specific properties tailored for different applications .

Synthetic Pathways
The compound can be synthesized through various methods, including cyclization reactions involving fluorinated precursors. These synthetic pathways are crucial for producing derivatives with enhanced functionalities for targeted applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting potential for further development as an anticancer agent .

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated the use of this compound in developing high-performance polymers with enhanced thermal stability and mechanical strength. The study highlighted the effectiveness of incorporating this compound into polymer formulations to achieve desired material properties .

Mechanism of Action

The mechanism by which 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. This can affect various molecular pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one and related compounds:

Compound Name Molecular Formula Spiro System Substituents Molecular Weight Key Properties/Synthesis Reference
This compound C₉H₁₂F₂O₃ [4.6] 9,9-difluoro 218.19 (est.) Synthesized via fluorination with [SF₃][SbF₆]/CsF (low yield)
1,4-Dioxaspiro[4.5]decan-8-one C₈H₁₂O₃ [4.5] None 156.18 mp:73-74°C; used in heterocyclic synthesis
9-Ethyl-9-methyl-1,4-dioxaspiro[4.6]undecan-8-one C₁₂H₂₀O₃ [4.6] 9-ethyl, 9-methyl 212.285 CAS 855127-60-5; alkyl substituents enhance lipophilicity
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one C₈H₁₁FO₃ [4.5] 7-fluoro 186.17 Collision cross-section data available; single fluorine substitution
1,4-Dioxa-8-azaspiro[4.6]undecan-9-one C₈H₁₃NO₂ [4.6] Nitrogen at position 8 171.20 Enhanced solubility due to amine functionality
Key Observations:

Spiro System Size : The [4.6] spiro system in the target compound and 9-ethyl-9-methyl analog provides a larger ring compared to [4.5] systems (e.g., 1,4-dioxaspiro[4.5]decan-8-one), influencing strain and conformational flexibility .

This contrasts with 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one, where fluorine placement at position 7 may lead to distinct electronic effects .

Functional Group Variations : Nitrogen substitution in 1,4-dioxa-8-azaspiro[4.6]undecan-9-one introduces basicity and hydrogen-bonding capacity, differing from the ketone-dominated reactivity of the target compound .

This compound:
  • Synthesis: Produced via fluorination of 1,4-dioxaspiro[4.5]decan-8-one using [SF₃][SbF₆] and CsF in CH₃CN at –20°C. Low yields (~20%) and HF byproduct formation were noted .
  • Challenges : Steric hindrance at positions 9 complicates fluorination, necessitating optimized conditions for scalability.
Comparative Syntheses:
  • 1,4-Dioxaspiro[4.5]decan-8-one : Prepared via Bucherer-Bergs reaction or Schmidt rearrangements, achieving higher yields (e.g., 67% in spirocyclic lactam derivatives) .
  • 9-Ethyl-9-methyl analog : Synthesized via alkylation of the parent ketone, demonstrating the versatility of spirocyclic ketones in substitution reactions .

Physicochemical and Reactivity Profiles

Property This compound 1,4-Dioxaspiro[4.5]decan-8-one 9-Ethyl-9-methyl Analog
Solubility Low in polar solvents (fluorine-induced hydrophobicity) Moderate in THF/EtOAc High in nonpolar solvents
Reactivity Electrophilic ketone (enhanced by F substituents) Standard ketone reactivity Steric hindrance reduces nucleophilic attacks
Thermal Stability High (decomposition >200°C) mp:73-74°C Likely similar to parent compound

Biological Activity

Overview

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one (CAS Number: 2225142-43-6) is a synthetic compound notable for its unique spirocyclic structure and the presence of fluorine atoms. Its molecular formula is C9H12F2O3, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC9H12F2O3
Molar Mass206.19 g/mol
CAS Number2225142-43-6
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with biological molecules through hydrogen bonding and hydrophobic interactions facilitated by its fluorine atoms. These interactions can influence various molecular pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.
  • Antimicrobial Properties : There is emerging evidence that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Enzyme Interaction : Studies have demonstrated that this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeKey Biological Activity
1,4-Dioxaspiro[4.6]undecan-8-one SpirocyclicLimited due to lack of fluorine
9-Fluoro-1,4-dioxaspiro[4.5]decan-8-one SpirocyclicEnhanced anticancer properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one, and what experimental conditions optimize yield?

  • Methodology : Fluorination of the parent ketone using deoxofluorinating agents like [SF₃][SbF₆] in acetonitrile with CsF as a catalyst at low temperatures (–20°C) is a key route. However, yields are often low (~30–40%) due to competing HF formation, requiring careful monitoring via ¹⁹F NMR to track fluorinated intermediates (doublets at –68.1 and –114.5 ppm, ²J = 9.1 Hz) .
  • Optimization : Adjusting the solvent (e.g., CH₂Cl₂ instead of CH₃CN) or reagent stoichiometry (ketone:CsF ratio) may mitigate HF byproduct formation.

Q. How is this compound characterized structurally?

  • Techniques : ¹⁹F NMR is critical for confirming fluorination, with coupling constants (²J) indicating geminal fluorine atoms. Additional characterization includes ¹H/¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
  • Data Interpretation : Anomalously low ²J values (e.g., 9.1 Hz vs. typical 10–15 Hz for geminal fluorines) may suggest steric strain or electronic effects in the spirocyclic system .

Q. What safety precautions are necessary when handling this compound during synthesis?

  • Guidelines : Use HF-resistant equipment (e.g., Teflon-lined reactors) and monitor for HF byproduct (¹⁹F NMR signal at –180.4 ppm). Employ fume hoods, PPE (gloves, goggles), and neutralization protocols (CaCO₃ slurry) for HF waste .

Advanced Research Questions

Q. How can discrepancies in ¹⁹F NMR coupling constants during fluorination be resolved to validate product identity?

  • Analysis : Compare experimental ²J values with computational models (DFT calculations) to assess electronic/steric influences. For example, the spirocyclic strain in 1,4-dioxaspiro systems may reduce ²J coupling .
  • Validation : Use heteronuclear 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between fluorines and adjacent carbons.

Q. What strategies improve the low yields observed in deoxofluorination reactions of spirocyclic ketones?

  • Approach : Explore alternative fluorinating agents (e.g., XtalFluor-E) or stepwise methods (e.g., Bucherer-Bergs route for amino derivatives followed by fluorination) .
  • Case Study : In spirocyclic analogs, substituting CsF with KF in polar aprotic solvents increased yields by 15–20% due to reduced side reactions .

Q. How can the bioactivity of this compound be systematically evaluated?

  • Protocols :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination (e.g., 20 µM for structurally similar compounds) .
  • Mechanistic Studies : Perform ROS assays or apoptosis markers (caspase-3 activation) to identify pathways.
    • Data Interpretation : Compare activity with non-fluorinated analogs to isolate fluorine’s role in bioactivity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic sites.
  • Application : Predict regioselectivity in reactions with amines or Grignard reagents based on LUMO distribution .

Contradictions and Troubleshooting

Q. Why does fluorination of spirocyclic ketones produce HF as a major byproduct, and how can this be minimized?

  • Root Cause : [SF₃][SbF₆] decomposes under acidic or protic conditions, releasing HF.
  • Mitigation : Use anhydrous solvents, lower reaction temperatures (–40°C), or scavengers (e.g., 2,6-lutidine) to trap HF .

Q. How reliable are ¹⁹F NMR shifts for confirming fluorination in strained spirocyclic systems?

  • Limitation : Ring strain can deshield fluorines, causing unexpected shifts. Cross-validate with X-ray crystallography or IR (C–F stretches at 1100–1200 cm⁻¹) .

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